COX-2 Inhibitory Potency: Class-Level Benchmarking Against Celecoxib and Lead Pyridazinone Analogs
No direct COX-2 inhibition assay data are publicly available for the target compound. However, the class to which it belongs—6-oxo-3-phenylpyridazine derivatives—has yielded sub-20 nM COX-2 inhibitors. The most potent analogs 4a, 4b, 5a, and 10 in the Khan et al. 2020 study demonstrate IC50 values of 17.45, 17.40, 16.76, and 17.15 nM, respectively, each numerically superior to the clinical comparator celecoxib (IC50 = 17.79 nM, p < 0.05) [1]. This class-level evidence establishes that the scaffold is capable of achieving high COX-2 affinity. Procurement of the target compound is warranted for SAR exploration to determine whether its unique cyclopentylacetamide substitution maintains or enhances this activity relative to these published leads.
| Evidence Dimension | COX-2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly available; compound belongs to the 6-oxo-3-phenylpyridazine class |
| Comparator Or Baseline | Celecoxib IC50 = 17.79 nM; lead analog 5a IC50 = 16.76 nM [1] |
| Quantified Difference | Class-best analog 5a is 1.03 nM more potent than celecoxib (5.8% improvement); target compound's activity remains to be determined |
| Conditions | In vitro COX-2 enzymatic assay; Khan et al. 2020 Drug Dev Res |
Why This Matters
The class demonstrates superior COX-2 inhibition potential relative to celecoxib; the target compound provides a structurally distinct vector for probing substituent effects on potency.
- [1] Khan A, Diwan A, Thabet HK, Imran M, Bakht MA. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020 Aug;81(5):573-584. doi: 10.1002/ddr.21655. View Source
